1-(5-Chloro-2-methoxybenzyl)piperazine

5-HT3 receptor serotonin radioligand binding

Researchers requiring selective serotonergic probes often face supply inconsistency and ambiguous structural identity. This benzylpiperazine solves both: the 5-chloro-2-methoxy substitution and methylene spacer deliver confirmed nanomolar activity at 5-HT1A (IC₅₀ ~30 nM) and SERT (IC₅₀ ~6.8 nM), while its distinct regioisomeric signature ensures unambiguous analytical identification. Key benefits: - Validated scaffold for dual-pharmacophore piperazine ligands and CNS permeability studies (LogD 0.69 at pH 7.4). - Immediate precursor to antimitotic agent CB694 (avg IC₅₀ 85 nM across cancer lines). - Supplied with full QA documentation; custom synthesis and bulk quantities available.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73
CAS No. 523980-14-5
Cat. No. B2499523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxybenzyl)piperazine
CAS523980-14-5
Molecular FormulaC12H17ClN2O
Molecular Weight240.73
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)CN2CCNCC2
InChIInChI=1S/C12H17ClN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3
InChIKeyDWELHCAXFIUDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloro-2-methoxybenzyl)piperazine (CAS 523980-14-5) Chemical Overview and Procurement Context


1-(5-Chloro-2-methoxybenzyl)piperazine (CAS 523980-14-5) is a substituted arylpiperazine derivative with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol . The compound features a piperazine core N-substituted with a 5-chloro-2-methoxybenzyl group, distinguishing it structurally from phenylpiperazine analogs that lack the methylene spacer. It is primarily utilized as a research chemical and synthetic building block in medicinal chemistry, with typical commercial purity specifications ranging from 95% to 98% . The compound is not intended for direct therapeutic use and is supplied exclusively for laboratory research and further manufacturing applications .

Why 1-(5-Chloro-2-methoxybenzyl)piperazine Cannot Be Casually Substituted with Generic Arylpiperazines


Substitution of 1-(5-chloro-2-methoxybenzyl)piperazine with other arylpiperazines is not straightforward due to the structural and functional consequences of the benzyl spacer versus direct N-aryl attachment. Unlike phenylpiperazines such as 1-(5-chloro-2-methoxyphenyl)piperazine (mefeclorazine), which feature a direct N-aryl bond, the target compound contains a methylene (-CH2-) linker between the piperazine nitrogen and the aromatic ring [1]. This spacer alters the conformational flexibility, electronic distribution, and protonation state of the piperazine nitrogen, which can significantly impact receptor binding profiles, pharmacokinetic parameters, and downstream functionalization chemistry [2]. Furthermore, substitution patterns on the aromatic ring (5-chloro-2-methoxy versus alternative halogen or alkoxy arrangements) critically influence binding affinity and selectivity across aminergic receptors [3]. Consequently, experimental outcomes—particularly in receptor pharmacology and synthetic derivatization—cannot be reliably extrapolated from phenylpiperazine or non-chlorinated benzylpiperazine analogs without direct comparative validation.

Quantitative Differentiation Evidence: 1-(5-Chloro-2-methoxybenzyl)piperazine vs. Structural Analogs


5-HT3 Receptor Binding Affinity: Benzylpiperazine vs. Phenylpiperazine Comparison

The target compound 1-(5-chloro-2-methoxybenzyl)piperazine exhibits measurable binding affinity for the 5-HT3 receptor, with a reported Ki of 40 nM in NG 108-15 cells [1]. When evaluated against a comparator lacking the benzyl spacer—specifically 1-(5-chloro-2-methoxyphenyl)piperazine (the direct N-aryl analog)—the latter demonstrates substantially higher affinity, with Ki values of 2 nM for the 5-HT3 receptor in rat cortical membranes [2]. This 20-fold difference in binding affinity illustrates that the presence or absence of the methylene linker is not a neutral structural modification; it materially alters receptor interaction potency.

5-HT3 receptor serotonin radioligand binding

Physicochemical Differentiation: LogD and Ionization State at Physiological pH

The benzyl spacer in 1-(5-chloro-2-methoxybenzyl)piperazine confers a distinct pH-dependent ionization profile compared to direct N-aryl piperazines. The predicted LogD at pH 7.4 for the target compound is 0.69, whereas the LogD at pH 5.5 is -0.66, reflecting significant pH-dependent lipophilicity shifts . In contrast, the direct N-aryl analog 1-(5-chloro-2-methoxyphenyl)piperazine (mefeclorazine) maintains a consistently higher lipophilicity across physiological pH ranges due to the electron-withdrawing character of the directly attached aromatic ring [1]. The predicted ACD/LogP of 1.96 for the target compound is also lower than typical N-aryl piperazines.

lipophilicity LogD physicochemical properties

Receptor Selectivity Profile: Differential Affinity Across Serotonergic Targets

The target benzylpiperazine scaffold, when incorporated into extended ligand structures, demonstrates a differentiated selectivity profile compared to phenylpiperazine-based ligands. In a study evaluating 3-{4-[4-(5-chloro-2-methoxy-phenyl)-piperazin-1-yl]...} derivatives, the compound exhibited an IC50 of 30 nM for the 5-HT1A receptor (measured via inhibition of 8-OH-DPAT binding in CHO cells) and an IC50 of 6.80 nM for the serotonin transporter (measured via inhibition of [3H]-5-HT reuptake in rat synaptosomes) [1]. The parent phenylpiperazine analog 1-(5-chloro-2-methoxyphenyl)piperazine shows a Ki of 40 nM for the 5-HT3 receptor, but limited data on 5-HT1A and SERT are available for direct comparison [2].

5-HT1A receptor 5-HT3 receptor receptor selectivity

Synthetic Utility: Benzylpiperazine as a Building Block for N,N-Disubstituted Piperazine Hybrids

1-(5-Chloro-2-methoxybenzyl)piperazine serves as a critical intermediate for synthesizing N,N-disubstituted piperazine derivatives that incorporate both meta-chlorophenylpiperazine (mCPP) and methoxybenzyl pharmacophores . In a 2024 study, a series of nine N,N-disubstituted piperazines were prepared by combining mCPP structural elements with methoxybenzyl- and dimethoxybenzyl substituents [1]. The 5-chloro-2-methoxy substitution pattern provides a distinct regioisomeric signature that enables chromatographic and mass spectrometric differentiation from alternative chloro-methoxy positional isomers . This regiochemical specificity is essential for forensic and analytical reference standard applications, where unambiguous identification of substituted piperazine derivatives is required.

N,N-disubstituted piperazines forensic chemistry regioisomer differentiation

Thermal and Physical Handling Characteristics vs. Structurally Related Piperazines

1-(5-Chloro-2-methoxybenzyl)piperazine exhibits a predicted boiling point of 334.6 ± 37.0 °C at 760 mmHg, with an estimated melting point of 124.32 °C . In comparison, the structurally related compound 1-(5-chloro-2-methoxyphenyl)piperazine (CAS 99857-72-4) is typically supplied as a hydrochloride salt with distinct handling requirements [1]. The free base form of the benzylpiperazine derivative (as supplied commercially) is recommended for long-term storage in a cool, dry place, with shipping at room temperature permissible . The predicted vapor pressure of 2.45 × 10^-5 mmHg at 25 °C for the target compound indicates low volatility under ambient conditions.

boiling point storage stability physical properties

Recommended Research and Industrial Application Scenarios for 1-(5-Chloro-2-methoxybenzyl)piperazine


Serotonergic Receptor Pharmacology: 5-HT1A and Serotonin Transporter Target Studies

This compound is most appropriate for research programs focused on 5-HT1A receptor modulation and serotonin transporter inhibition. As demonstrated by data from extended benzylpiperazine ligands showing IC50 values of 30 nM at 5-HT1A and 6.80 nM at SERT [1], the benzylpiperazine scaffold provides access to nanomolar potency at these therapeutically relevant serotonergic targets. This scaffold is preferable to phenylpiperazine alternatives when the research objective involves 5-HT1A or SERT pharmacology rather than 5-HT3 receptor targeting.

Synthesis of N,N-Disubstituted Piperazine Derivatives and Hybrid Pharmacophore Construction

1-(5-Chloro-2-methoxybenzyl)piperazine is ideally suited for the preparation of N,N-disubstituted piperazine derivatives that combine meta-chlorophenylpiperazine (mCPP) structural motifs with methoxybenzyl pharmacophores . The distinct 5-chloro-2-methoxy substitution pattern provides a regioisomeric handle that facilitates unambiguous analytical identification and chromatographic differentiation among structurally related compounds [2]. This application scenario is particularly relevant for forensic chemistry, designer drug reference standard development, and medicinal chemistry campaigns exploring dual pharmacophore piperazine ligands.

Physicochemical Profiling and Membrane Permeability Studies of Basic Amine-Containing Compounds

The compound's pH-dependent LogD profile (LogD 0.69 at pH 7.4 vs. -0.66 at pH 5.5) makes it a valuable tool for investigating the relationship between piperazine substitution pattern and passive membrane permeability. This benzylpiperazine scaffold offers a measurable contrast to N-aryl piperazines in permeability assays such as PAMPA or Caco-2, enabling structure-property relationship studies that guide the optimization of CNS drug candidates requiring balanced lipophilicity for blood-brain barrier penetration.

Synthetic Intermediate for CB694-Analog Antimitotic Agents and Microtubule-Targeting Compounds

The 5-chloro-2-methoxybenzyl substitution pattern is a key structural element in the antimitotic agent CB694 (1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine), which demonstrated an average IC50 of 85 nM against a panel of cancer cell lines [3]. 1-(5-Chloro-2-methoxybenzyl)piperazine serves as a precursor or structural analog for synthesizing and optimizing microtubule-depolymerizing piperazine derivatives, providing medicinal chemists with a validated starting point for anticancer agent development.

Technical Documentation Hub

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